

# The Mechanism of Action of AZD6738 (Ceralasertib): An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AZD6738  |
| Cat. No.:      | B8715501 |

[Get Quote](#)

## Introduction

**AZD6738**, also known as ceralasertib, is a potent, orally bioavailable, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[2][4] By targeting ATR, **AZD6738** represents a key therapeutic strategy in oncology, designed to exploit the reliance of cancer cells on specific DNA repair pathways for their survival and proliferation.[5] This guide provides a detailed examination of the molecular mechanism, cellular consequences, and therapeutic rationale for **AZD6738**.

## Core Mechanism: Inhibition of the ATR Kinase

**AZD6738** functions as an ATP-competitive inhibitor of the ATR kinase.[1][6] The primary role of ATR is to respond to a specific form of DNA damage known as replication stress.[7] Replication stress is characterized by the stalling or slowing of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA).[2] These ssDNA regions are coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the ATR kinase.

Once activated, ATR phosphorylates a multitude of downstream substrates, with the most critical being the checkpoint kinase 1 (CHK1).[4][8] Phosphorylation of CHK1 at serine 345 (Ser345) initiates a signaling cascade that culminates in cell cycle arrest, primarily at the G2/M checkpoint.[2][4] This pause provides the cell with an opportunity to repair the damaged DNA

and restart stalled replication forks, preventing cells from entering mitosis with compromised DNA.[\[5\]](#)

**AZD6738** directly binds to the ATP-binding pocket of ATR, preventing its kinase activity. This blockade inhibits the phosphorylation of CHK1 and other downstream targets, effectively abrogating the ATR-mediated DDR.[\[1\]](#)[\[8\]](#) As a result, the cell cycle checkpoints are not properly activated, and cells with significant DNA damage are forced to proceed into mitosis. This premature mitotic entry with unrepaired DNA leads to a form of programmed cell death known as mitotic catastrophe.[\[9\]](#)

## Signaling Pathway Disruption by AZD6738

The inhibition of ATR by **AZD6738** sets off a cascade of molecular events, fundamentally altering the cellular response to DNA damage. The key consequences include the suppression of CHK1 phosphorylation and the accumulation of DNA damage markers, such as phosphorylated histone H2AX ( $\gamma$ H2AX).[\[1\]](#)[\[2\]](#) In certain contexts, the inhibition of the ATR pathway can lead to a compensatory activation of the ATM-dependent signaling pathway, marked by phosphorylation of substrates like RAD50.[\[2\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: **AZD6738** inhibits ATR kinase, preventing CHK1 activation and G2/M arrest.

# Therapeutic Rationale: Monotherapy and Combination Strategies

The therapeutic utility of **AZD6738** is realized through two main strategies: monotherapy in cancers with specific genetic vulnerabilities and combination therapy with DNA-damaging agents.

**Monotherapy:** **AZD6738** has shown significant single-agent anti-tumor activity in preclinical models of cancers that have high intrinsic levels of replication stress or deficiencies in other DDR pathways, particularly the ATM pathway.<sup>[1][11]</sup> Tumors with loss-of-function mutations in the ATM gene are highly dependent on ATR for survival. This creates a "synthetic lethality," where the inhibition of ATR in an ATM-deficient background is profoundly cytotoxic to cancer cells while having a lesser effect on normal, ATM-proficient cells.<sup>[11][12]</sup> Enhanced sensitivity is also seen in cell lines with drivers of replication stress, such as CCNE1 amplification.<sup>[2]</sup>

**Combination Therapy:** A key application of **AZD6738** is to potentiate the effects of conventional chemotherapy and radiotherapy, as well as other targeted agents like PARP inhibitors.<sup>[4]</sup>

- With Chemotherapy/Radiotherapy: DNA-damaging agents like carboplatin, cisplatin, and ionizing radiation (IR) induce lesions that cause replication fork stalling.<sup>[1][11]</sup> Cancer cells rely on the ATR-CHK1 pathway to tolerate and repair this damage. By co-administering **AZD6738**, the repair mechanism is disabled, leading to a synergistic increase in cell killing.<sup>[1][13]</sup>
- With PARP Inhibitors: Combining **AZD6738** with PARP inhibitors, such as olaparib, has shown significant efficacy, particularly in BRCA-mutant and even some BRCA-proficient models.<sup>[2]</sup> This combination creates a potent dual blockade of critical DNA repair pathways.

## Quantitative Data Summary

The potency and selectivity of **AZD6738** have been characterized in numerous preclinical studies. Key quantitative metrics are summarized below.

| Parameter                              | Value           | Context                                                                   | Reference(s)                            |
|----------------------------------------|-----------------|---------------------------------------------------------------------------|-----------------------------------------|
| In Vitro Enzyme IC <sub>50</sub>       | 0.001 μM (1 nM) | Potency against isolated ATR kinase                                       | <a href="#">[1]</a> <a href="#">[9]</a> |
| Cellular pCHK1 (S345) IC <sub>50</sub> | 0.074 μM        | Potency in inhibiting ATR activity within cells                           | <a href="#">[1]</a>                     |
| Cell Proliferation IC <sub>50</sub>    | < 1 μM          | Observed in 73 out of 197 solid/hematological cell lines                  | <a href="#">[1]</a>                     |
| Kinase Selectivity                     | > 5 μM          | IC <sub>50</sub> against other PI3K-like kinases (DNA-PK, ATM, mTOR, AKT) | <a href="#">[1]</a>                     |
| Broad Kinase Panel                     | 0 / 442 kinases | Number of kinases showing >50% inhibition at a 1 μM concentration         | <a href="#">[1]</a>                     |

## Experimental Protocols

The elucidation of **AZD6738**'s mechanism of action relies on a set of established molecular and cellular biology techniques.

### 1. Western Blotting for DDR Biomarkers:

- Objective: To quantify the inhibition of ATR signaling and the induction of DNA damage.
- Methodology: Cancer cell lines are treated with varying concentrations of **AZD6738** for a specified duration (e.g., 24 hours). Cells are then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for key biomarkers such as p-CHK1 (Ser345), total CHK1, γH2AX, and p-RAD50. Following incubation with secondary antibodies, signals are detected via

chemiluminescence. A decrease in the p-CHK1/total CHK1 ratio and an increase in  $\gamma$ H2AX signal indicate effective ATR inhibition and induction of DNA damage, respectively.[2][10]

## 2. Cell Viability and Proliferation Assays:

- Objective: To determine the cytotoxic or cytostatic effect of **AZD6738** as a single agent or in combination.
- Methodology: Cells are seeded in 96-well plates and treated with a dose range of **AZD6738**, often in combination with another agent (e.g., carboplatin). After an incubation period (e.g., 3-5 days), cell viability is measured using assays like CellTiter-Glo, which quantifies ATP levels as a surrogate for metabolically active cells.[9] The resulting data is used to calculate  $IC_{50}$  values.

## 3. In Vivo Xenograft Studies:

- Objective: To assess the anti-tumor efficacy of **AZD6738** in a living organism.
- Methodology: Human tumor cells (e.g., from ATM-deficient lines) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, **AZD6738** alone, chemotherapy alone, combination). **AZD6738** is typically administered via oral gavage.[1] Tumor volume is measured regularly to assess treatment efficacy. Pharmacodynamic studies can also be performed by harvesting tumors at specific time points post-treatment to analyze biomarker modulation (e.g., pCHK1,  $\gamma$ H2AX) by immunohistochemistry (IHC) or Western blot.[2][10][11]

[Click to download full resolution via product page](#)

Caption: A typical preclinical workflow for evaluating the efficacy of **AZD6738**.

## Conclusion

**AZD6738** (ceralasertib) is a highly selective ATR kinase inhibitor that disrupts the cellular response to replication stress. Its mechanism of action is centered on preventing the activation of the critical downstream effector CHK1, thereby abrogating the G2/M cell cycle checkpoint. This forces cells with damaged DNA into a lethal mitotic catastrophe. This mechanism provides a strong rationale for its use as a monotherapy in cancers with inherent DDR defects, such as ATM deficiency, and as a powerful sensitizing agent in combination with a wide range of DNA-damaging chemotherapies and targeted agents like PARP inhibitors. The ongoing clinical evaluation of ceralasertib continues to explore its potential to exploit these fundamental cancer cell vulnerabilities.[\[3\]](#)[\[14\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ceralasertib - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Ceralasertib used for? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. apexbt.com [apexbt.com]

- 13. scienceopen.com [scienceopen.com]
- 14. Facebook [cancer.gov]
- To cite this document: BenchChem. [The Mechanism of Action of AZD6738 (Ceralasertib): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8715501#what-is-the-mechanism-of-action-of-azd6738\]](https://www.benchchem.com/product/b8715501#what-is-the-mechanism-of-action-of-azd6738)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)